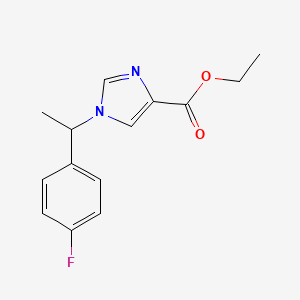
Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate, followed by the addition of cinnamaldehyde and piperazine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in 1,2-dichloroethane as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring and fluorophenyl group can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: Similar in structure but with a pyrrole ring instead of an imidazole ring.
N-arylsulfonyl-3-acetylindole derivatives: These compounds also contain aromatic rings and exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15FN2O2 |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
ethyl 1-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-17(9-16-13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
HXJNWQRKAARPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C=N1)C(C)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


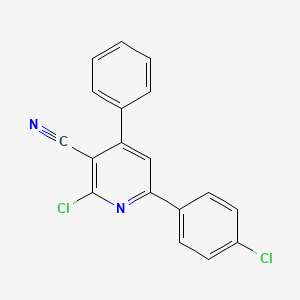

![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
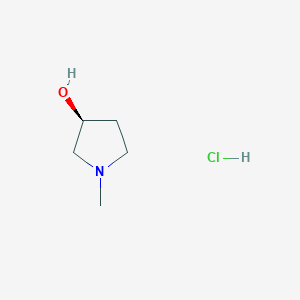
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)

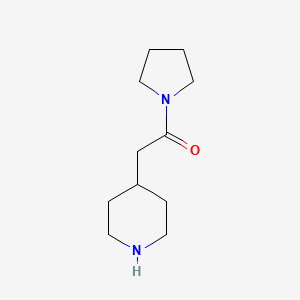
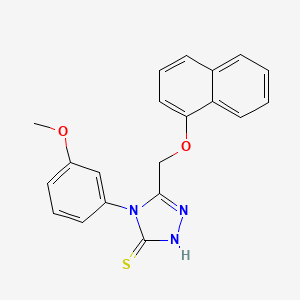
![3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride](/img/structure/B11766734.png)

![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
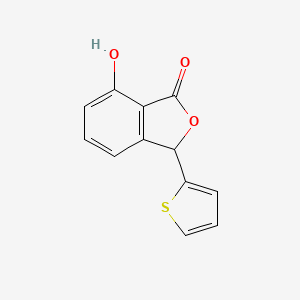
![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
